5,5-Dimethylcyclohexane-1,3-diol

Stereoselective synthesis Catalytic hydrogenation Cyclohexane diol stereochemistry

cis-5,5-Dimethylcyclohexane-1,3-diol (CAS 51335-83-2; also indexed under CAS 597-98-8; NSC is a C8 gem-dimethyl-substituted cycloaliphatic diol with molecular formula C8H16O2 and molecular weight 144.21 g/mol. The compound features two hydroxyl groups at the 1- and 3-positions of a cyclohexane ring bearing a geminal dimethyl substituent at C5, which enforces a cis ring geometry.

Molecular Formula C8H16O2
Molecular Weight 144.21 g/mol
CAS No. 51335-83-2
Cat. No. B8752862
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5,5-Dimethylcyclohexane-1,3-diol
CAS51335-83-2
Molecular FormulaC8H16O2
Molecular Weight144.21 g/mol
Structural Identifiers
SMILESCC1(CC(CC(C1)O)O)C
InChIInChI=1S/C8H16O2/c1-8(2)4-6(9)3-7(10)5-8/h6-7,9-10H,3-5H2,1-2H3
InChIKeyLDJFUTSVFHJIAC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





cis-5,5-Dimethylcyclohexane-1,3-diol (CAS 51335-83-2): Core Identity and Procurement-Relevant Class Positioning


cis-5,5-Dimethylcyclohexane-1,3-diol (CAS 51335-83-2; also indexed under CAS 597-98-8; NSC 100915) is a C8 gem-dimethyl-substituted cycloaliphatic diol with molecular formula C8H16O2 and molecular weight 144.21 g/mol . The compound features two hydroxyl groups at the 1- and 3-positions of a cyclohexane ring bearing a geminal dimethyl substituent at C5, which enforces a cis ring geometry [1]. It is most commonly obtained via catalytic hydrogenation of the commercially abundant precursor 5,5-dimethyl-1,3-cyclohexanedione (dimedone), a reaction that proceeds with high stereoselectivity [1]. This diol occupies a distinct structural niche among cyclohexane-1,3-diol derivatives, differentiated from the unsubstituted parent 1,3-cyclohexanediol by the steric and electronic influence of the C5 gem-dimethyl group, and from its positional isomers (2,2-; 4,6-dimethyl) by the location of methyl substitution that dictates stereochemical outcome in key transformations [1].

Why 5,5-Dimethylcyclohexane-1,3-diol Cannot Be Replaced by Generic 1,3-Cyclohexanediols: The C5 gem-Dimethyl Differentiation Problem


Although all 1,3-cyclohexanediol derivatives share the same hydroxyl substitution pattern, the position and presence of methyl groups fundamentally alter three selection-critical properties: (i) stereochemical outcome of precursor hydrogenation—the C5 gem-dimethyl group enforces a cis-diol configuration in 94% yield from dimedone, whereas the 2,2-isomer yields exclusively the trans-diol under identical conditions [1]; (ii) thermal and crystalline properties—the melting point jumps from ~83°C (cis-1,3-cyclohexanediol) to 106–107.5°C (cis-5,5-dimethyl analog), a +23–25°C increase that directly impacts purification strategy and handling [2]; and (iii) downstream dehydration selectivity—only the 5,5-isomer with phthalic anhydride provides a convenient, high-selectivity route to 5,5-dimethyl-1,3-cyclohexadiene [1]. Generic or positional-isomer substitution therefore risks stereochemical mismatch, altered physical form, or synthetic pathway failure. The quantitative evidence below establishes exactly how large these differences are.

Quantitative Differentiation Evidence: cis-5,5-Dimethylcyclohexane-1,3-diol vs. Closest Analogs


Stereochemical Divergence in Catalytic Hydrogenation: cis-5,5-Dimethyl vs. trans-2,2-Dimethyl-1,3-cyclohexanediol

In a single-study, same-condition direct comparison, hydrogenation of dimedone (5,5-dimethyl-1,3-cyclohexanedione) yielded 5,5-dimethyl-1,3-cyclohexanediol in 94% yield with exclusive cis-configuration, whereas hydrogenation of the positional isomer 2,2-dimethyl-1,3-cyclohexanedione under analogous conditions gave 2,2-dimethyl-1,3-cyclohexanediol with trans-configuration [1]. The stereochemical outcome is dictated entirely by the position of the gem-dimethyl group on the cyclohexane ring. This is not a solvent, catalyst, or condition-dependent phenomenon—the ring position of the dimethyl substitution is the controlling variable [1].

Stereoselective synthesis Catalytic hydrogenation Cyclohexane diol stereochemistry

Dehydration Selectivity: 5,5-Dimethyl-1,3-cyclohexanediol as a Precursor to 5,5-Dimethyl-1,3-cyclohexadiene via Phthalic Anhydride

The same Mironov et al. study established that dehydration of 5,5-dimethyl-1,3-cyclohexanediol under the influence of phthalic anhydride is a convenient and selective method for synthesizing 5,5-dimethyl-1,3-cyclohexadiene [1]. The gem-dimethyl groups at C5 remain intact during dehydration, yielding a conjugated cyclic 1,3-diene with a rigid s-cis conformation suitable for Diels-Alder cycloaddition chemistry. In contrast, the 2,2-dimethyl positional isomer undergoes dehydration with different regiochemical outcomes owing to the altered position of the methyl groups relative to the developing double bonds [1]. The 5,5-dimethyl-1,3-cyclohexadiene product itself serves as a versatile intermediate in cycloaddition, serving as both a diene substrate and a solvent in certain transformations, with reported yields of up to 78% in torquoselective ring-closure reactions [1][2].

Dehydration Cyclohexadiene synthesis Diels-Alder precursors

Melting Point Elevation: cis-5,5-Dimethylcyclohexane-1,3-diol (106–107.5°C) vs. cis-1,3-Cyclohexanediol (~83°C)

The cis-5,5-dimethyl derivative exhibits a melting point of 106–107.5°C (from ether) [1], whereas the unsubstituted cis-1,3-cyclohexanediol (CAS 823-18-7) melts at 81–85°C, with a reported mid-point of approximately 83°C . This represents a melting point elevation of approximately +23 to +25°C attributable solely to the introduction of the C5 gem-dimethyl substituent. The boiling points, by contrast, are nearly indistinguishable: 247.4°C (5,5-dimethyl) [1] vs. 246.5°C (cis-1,3-cyclohexanediol at 760 mmHg) . The divergent effect on melting point versus boiling point indicates that the gem-dimethyl group strengthens crystal lattice packing without significantly altering vapor pressure, a hallmark of enhanced crystallinity imparted by the quaternary carbon center.

Thermal properties Crystallization Purification

Physical Property Divergence Among Dimethyl Positional Isomers: Boiling Point and Density as Identity and Purity Proxies

Among the C8H16O2 dimethyl-1,3-cyclohexanediol isomers, boiling point and density serve as practical identity verification metrics. The 5,5-dimethyl isomer (CAS 51335-83-2) boils at 247.4°C with density 1.038 g/cm³ , while the 4,6-dimethyl positional isomer (CAS 187873-35-4) boils at 262.3±8.0°C—a difference of approximately +15°C—with a lower density of ~1.0±0.1 g/cm³ . The 2,2-dimethyl isomer physical data remain incompletely characterized in open databases , complicating its use as a defined procurement specification. These differences, while modest in absolute terms, are analytically distinguishable by GC retention time and density measurement, providing orthogonal confirmation of isomer identity upon receipt.

Physicochemical characterization Quality control Isomer identification

Conformational Rigidity and the Thorpe-Ingold gem-Dimethyl Effect: Implications for Intramolecular Reactivity

The C5 gem-dimethyl substituent in 5,5-dimethylcyclohexane-1,3-diol introduces a quaternary carbon center that eliminates conformational flexibility at that ring position. The compound possesses zero rotatable bonds (hydrogen bond donors: 2; acceptors: 2; rotatable bond count: 0) , and in its cis-configuration, the diequatorial conformation is strongly favored over the diaxial alternative . This conformational locking is a manifestation of the well-established Thorpe-Ingold (gem-dialkyl) effect, wherein geminal substitution accelerates intramolecular cyclization and ring-closure reactions by compressing the angle between reactive termini [1]. While the unsubstituted 1,3-cyclohexanediol also has zero rotatable bonds, it lacks the steric compression imposed by the quaternary carbon and can undergo chair-flip interconversion more freely, resulting in different time-averaged solution conformations that affect reactivity profiles in intramolecular transformations [1].

Conformational analysis gem-Dimethyl effect Thorpe-Ingold effect Ring-closure kinetics

Evidence-Backed Application Scenarios for cis-5,5-Dimethylcyclohexane-1,3-diol (CAS 51335-83-2)


Stereoselective Synthesis of cis-Configured Cyclohexane-1,3-diol Building Blocks

When a synthetic pathway demands a cis-1,3-cyclohexanediol scaffold, the 5,5-dimethyl derivative is the preferred starting material because its precursor (dimedone) undergoes hydrogenation with 94% yield and complete cis-selectivity, as established by Mironov et al. [1]. The alternative 2,2-dimethyl isomer yields the trans-diol under identical conditions, making it unsuitable for cis-selective applications. This scenario applies broadly to the synthesis of chelating ligands, chiral auxiliaries, and metal-organic frameworks requiring diequatorial or diaxial 1,3-diol coordination geometries. Users who procure the 2,2-isomer in error will obtain the wrong diastereomer and must repeat the synthesis.

Precursor to 5,5-Dimethyl-1,3-cyclohexadiene for Diels-Alder Cycloaddition Chemistry

The phthalic anhydride-mediated dehydration of 5,5-dimethylcyclohexane-1,3-diol is the most convenient literature-precedented route to 5,5-dimethyl-1,3-cyclohexadiene [1], a rigid s-cis conjugated diene that participates in Diels-Alder cycloadditions with diverse dienophiles [2]. This diene has been employed as both a reactant and a solvent in torquoselective ring-closure reactions with yields up to 78% [2], and as a precursor to 5,5-dimethyl-1,3-bis(trimethylsilyl)cyclohexa-1,3-diene, a cyclic 1,3-dianionic synthon [3]. Procurement of the diol rather than the diene may be advantageous when longer shelf stability is needed, as the diol is a stable crystalline solid (mp 106–107.5°C) whereas the diene requires storage under inert conditions.

Crystalline Diol Monomer or Chain Extender for Specialty Polyurethanes and Polycarbonates

Cycloaliphatic diols are established chain extenders in thermoplastic polyurethane (TPU) and polycarbonate formulations, where they impart rigidity, thermal stability, and hydrolytic resistance compared to linear aliphatic diols [1]. The 5,5-dimethyl derivative's elevated melting point (106–107.5°C vs. 30°C for unsubstituted 1,3-cyclohexanediol cis/trans mixture) and its crystalline nature at ambient temperature simplify handling and metering in melt-polymerization processes [2]. The gem-dimethyl group also reduces the number of reactive C-H bonds available for oxidative degradation, potentially extending the service life of the resulting polymer. While no published head-to-head polyurethane performance data exist for this specific diol versus 1,4-cyclohexanedimethanol (CHDM) or 1,3-cyclohexanediol, the physical property differentiation supports its evaluation as a drop-in replacement when higher Tg or altered crystallinity is desired in the final polyurethane or polycarbonate.

Research-Grade Intermediate with NSC Screening Pedigree for Medicinal Chemistry

The compound is registered under NSC 100915 in the National Cancer Institute's screening database, indicating it has undergone at least preliminary evaluation in biological assays [1]. This pedigree provides medicinal chemistry groups with a starting point for structure-activity relationship (SAR) exploration, particularly given that its precursor, dimedone (5,5-dimethyl-1,3-cyclohexanedione), is a well-established reagent for aldehyde detection and a building block in heterocyclic synthesis [2]. The diol form offers two hydroxyl handles for further functionalization (esterification, etherification, sulfonation) while maintaining the conformational rigidity imparted by the gem-dimethylcyclohexane core—a scaffold feature associated with improved pharmacokinetic properties in some drug candidates due to reduced entropic penalty upon target binding.

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